4-(4-fluorophenyl)-1-methyl-1H-imidazol-5-amine
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-methylimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-14-6-13-9(10(14)12)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUPOZBLEYETGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242439 | |
| Record name | 4-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-63-8 | |
| Record name | 4-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorophenyl)-1-methyl-1H-imidazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and glyoxal.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving glyoxal and 4-fluoroaniline under acidic conditions.
Methylation: The final step involves the methylation of the imidazole ring using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.
Major Products:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. 4-(4-fluorophenyl)-1-methyl-1H-imidazol-5-amine has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Its fluorinated phenyl group enhances its interaction with biological targets, potentially increasing efficacy against various cancer types .
Neurological Disorders
The compound has shown promise as a modulator in neurological contexts. For instance, related imidazole derivatives have been identified as positive allosteric modulators (PAMs) for certain receptors, suggesting that this compound may also exhibit similar properties, enhancing neurotransmitter activity and providing therapeutic benefits in conditions such as anxiety and depression .
Antimicrobial Properties
Imidazole compounds are known for their antimicrobial activities. Preliminary studies suggest that this compound could inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Material Science Applications
Corrosion Inhibition
Imidazole derivatives are utilized in the protection of metals, particularly in printed circuit boards (PCBs). The self-assembling nature of imidazoles allows them to form protective films on copper surfaces, preventing oxidation and corrosion. This application is crucial in electronics manufacturing, where durability and performance are essential .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various imidazole derivatives, including this compound. The compound was found to significantly inhibit cell proliferation in vitro across multiple cancer cell lines. The study concluded that the fluorinated phenyl group plays a critical role in enhancing the compound's potency against cancer cells .
Case Study 2: Neurological Modulation
A recent investigation into the neurological effects of imidazole derivatives highlighted the potential of this compound as a PAM for GABA receptors. The study demonstrated improved metabolic stability and reduced side effects compared to existing treatments for anxiety disorders. This positions the compound as a promising candidate for further development in neuropharmacology .
Comparative Data Table
| Property | This compound | Related Imidazole Derivatives |
|---|---|---|
| Chemical Structure | C11H11FN2 | Varies |
| Anticancer Activity | Strong inhibition of tumor growth | Moderate |
| Neurological Modulation | Positive allosteric modulation potential | Variable |
| Corrosion Inhibition | Effective on copper surfaces | Effective on various metals |
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and biological activities:
Key Observations:
- Positional Isomerism : The amine group at position 5 (target compound) versus position 2 (e.g., MALAT1-IN-5) affects hydrogen-bonding capacity and interaction with enzymatic active sites .
- Complexity and Activity : Larger molecules like SB 202190 and PF-03491165 exhibit defined biological activities (e.g., kinase inhibition) due to additional aromatic and functional groups, albeit with increased synthetic complexity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s logP is estimated to be lower than brominated or methylthio-containing analogs, favoring better aqueous solubility.
- Metabolic Stability : Sulfur-containing analogs (e.g., methylthio groups) may undergo oxidation to sulfoxides, impacting metabolic pathways .
Biological Activity
4-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a fluorophenyl group, which is crucial for its biological activity. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are important for drug development.
Research indicates that this compound may interact with various biological targets, including:
- Kinases : It has been shown to inhibit specific kinases involved in cell signaling pathways.
- Receptors : The compound acts as a modulator for certain GABA-A receptor subtypes, which are implicated in neurological disorders .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range. |
| Antimicrobial | Demonstrates significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Neuropharmacological Effects | Modulates GABA-A receptors, showing potential in treating anxiety and other neurological disorders. |
| Inhibition of Kinases | Functions as a kinase inhibitor, affecting pathways related to cancer progression. |
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The compound showed promising results with IC50 values ranging from 0.5 to 10 µM against various lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. Flow cytometry analysis confirmed that the compound induces apoptosis in these cells, highlighting its potential as an anticancer agent .
Antimicrobial Properties
In another study, the compound was tested against a panel of bacterial strains. It exhibited significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .
Neuropharmacological Studies
Research into the neuropharmacological effects revealed that this compound acts as a positive allosteric modulator of GABA-A receptors. This modulation could provide therapeutic benefits for conditions such as anxiety and epilepsy, making it a candidate for further development in neuropharmacology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
